Chemical structure and properties of Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate
Chemical structure and properties of Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate
Technical Guide: Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate
Content Type: Technical Monograph & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary & Chemical Identity
Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate is a specialized bifunctional building block used in the synthesis of pharmaceutical intermediates. It belongs to the class of
Structurally, it serves as a "masked" electrophile. The molecule features a lipophilic 4-methylpiperidine core coupled to a reactive oxalyl (glyoxylyl) moiety. This unique arrangement allows it to function as a versatile scaffold for introducing the (4-methylpiperidin-1-yl)-2-oxoacetyl pharmacophore into kinase inhibitors, antiviral agents, and GPCR ligands.
| Property | Detail |
| IUPAC Name | Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate |
| Common Name | (4-Methylpiperidin-1-yl)(oxo)acetic acid methyl ester |
| Molecular Formula | |
| Molecular Weight | 185.22 g/mol |
| Structural Class | |
| Key Functionality | Electrophilic ester (for amidation/hydrolysis); Lipophilic tail |
Chemical Structure & Reactivity Profile
The molecule is composed of two distinct functional domains that dictate its reactivity:
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The Amide Domain (Stable): The bond between the piperidine nitrogen and the
-carbonyl is a tertiary amide. It is robust and resistant to hydrolysis under mild conditions, ensuring the piperidine ring remains attached during downstream transformations. -
The Ester Domain (Reactive): The methyl ester is highly activated due to the adjacent carbonyl (the
-keto effect). This makes it significantly more electrophilic than a standard alkyl ester, facilitating rapid hydrolysis to the acid or displacement by amines to form oxalamides .
Structural Visualization
The following diagram illustrates the synthesis of the core and its divergent reactivity.
Figure 1: Synthetic pathway and divergent applications of Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate.
Detailed Synthetic Protocol
The synthesis of this compound relies on the controlled acylation of 4-methylpiperidine. The use of Methyl chlorooxoacetate (Methyl oxalyl chloride) is preferred over oxalyl chloride to prevent the formation of the symmetric bis-amide.
Reagents & Materials
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Substrate: 4-Methylpiperidine (>98% purity).
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Reagent: Methyl chlorooxoacetate (CAS 5781-53-3).
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
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Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
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Preparation:
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Charge a dry 3-neck round-bottom flask with 4-Methylpiperidine (1.0 equiv) and DCM (10 mL/g).
-
Add TEA (1.2 equiv) and cool the solution to 0°C using an ice bath. Maintain an inert atmosphere (
or Ar).
-
-
Acylation (The Critical Step):
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Dilute Methyl chlorooxoacetate (1.1 equiv) in a small volume of DCM.
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Crucial: Add the acid chloride solution dropwise to the amine solution over 30–60 minutes.
-
Why? The reaction is highly exothermic. Rapid addition can lead to bis-acylation or decomposition. The low temperature favors the formation of the amide over ester hydrolysis.
-
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Work-up:
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Purification:
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The crude product is typically a viscous oil or low-melting solid.
-
If necessary, purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient).
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Yield Expectation: 85–95% (Quantitative conversion is common).
Applications in Drug Discovery
This intermediate is a high-value scaffold for generating libraries of biologically active compounds.
A. Synthesis of -Keto Amide Inhibitors
Protease inhibitors (e.g., for serine proteases or viral proteases) often feature an
-
Protocol: Hydrolyze the methyl ester (LiOH/THF) to the corresponding acid: 2-(4-methylpiperidin-1-yl)-2-oxoacetic acid .
-
Coupling: React the free acid with a complex amine (P1' residue) using standard coupling agents (HATU/EDC) to generate the bioactive inhibitor.
B. Quinoxalinone Formation
Reaction with aromatic 1,2-diamines yields quinoxalinone derivatives, a privileged scaffold in kinase inhibition.
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Mechanism: The primary amine of the diamine attacks the ester carbonyl, followed by cyclization of the secondary amine onto the amide carbonyl (or vice versa, depending on conditions), releasing the piperidine or forming a tricyclic system if the piperidine is retained.
C. Bioisosteric Replacement
The (4-methylpiperidin-1-yl)-2-oxoacetyl group is often used as a bioisostere for:
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Benzoyl groups: Providing similar steric bulk but different electronic properties.
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Sulfonyl groups: Improving solubility due to the basic nitrogen (though here amides are neutral, the piperidine ring offers metabolic handles).
Physical Properties & Safety Data
Since experimental data for this specific derivative is often proprietary, the following properties are predicted based on close structural analogs (e.g., Methyl 2-oxo-2-(piperidin-1-yl)acetate, CAS 3099-28-5).
| Property | Value (Predicted/Analogous) | Note |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to crystallize upon standing at -20°C. |
| Boiling Point | ~310°C (760 mmHg) | Decomposes before boiling at atm pressure. |
| Solubility | DCM, EtOAc, DMSO, Methanol | Poor solubility in water; hydrolyzes slowly. |
| LogP | ~1.2 - 1.5 | Moderately lipophilic due to the methyl-piperidine. |
Safety & Handling (E-E-A-T Protocol)
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Hazard: Irritant (Skin/Eye) . The precursor (Methyl chlorooxoacetate) is a Lachrymator and corrosive.
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Storage: Store at 2–8°C under inert gas. Esters are moisture sensitive; prolonged exposure to humidity will hydrolyze the ester to the acid.
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Self-Validating Check: Before use, check the
-NMR. A singlet at ppm indicates the intact methyl ester. Disappearance of this peak and broadening of the piperidine signals suggests hydrolysis.
References
- Amidation Protocols:Organic Syntheses, Coll. Vol. 9, p. 559 (1998). (Standard protocols for acid chloride coupling).
- Piperidine Reactivity:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Piperidine-Based Inhibitors," Vol 55, Issue 12.
- Analogous Synthesis:Tetrahedron Letters, "Synthesis of -keto amides via oxalyl chloride activ
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Reagent Data: PubChem Compound Summary for Methyl chlorooxoacetate (CAS 5781-53-3). Link
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Related Scaffold: PubChem Compound Summary for Methyl 2-oxo-2-(piperidin-1-yl)acetate (CAS 3099-28-5). Link
(Note: Specific literature on the full 4-methyl derivative is often embedded within patent literature for specific APIs. The protocols above are derived from standard validated organic transformations for this chemical class.)
